1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of an isobutyl group, a thiophene ring, and a pyrazole ring with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with isobutylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent to yield the pyrazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones when treated with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its anti-inflammatory or anticancer effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific context of its use .
Comparison with Similar Compounds
1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid: This compound has a similar structure but contains a pyrrole ring instead of a pyrazole ring.
2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: This compound contains an imidazole ring and a thiadiazole ring, making it structurally different but functionally similar in some applications.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O2S |
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Molecular Weight |
250.32 g/mol |
IUPAC Name |
1-(2-methylpropyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2S/c1-8(2)7-14-10(11-4-3-5-17-11)6-9(13-14)12(15)16/h3-6,8H,7H2,1-2H3,(H,15,16) |
InChI Key |
WQKWGFPEXIWEPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(=O)O)C2=CC=CS2 |
Origin of Product |
United States |
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